3-Cyclopropylidene-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane
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Description
“3-Cyclopropylidene-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane” is a chemical compound with the molecular formula C20H25NOS and a molecular weight of 327.49. It features an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .
Synthesis Analysis
The synthesis of this compound and others with the 8-azabicyclo[3.2.1]octane scaffold has been a topic of research interest due to their wide array of interesting biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, some methodologies achieve stereochemical control directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Scientific Research Applications
Enantioselective Construction and Biological Activity
The 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound , is a core structure in the family of tropane alkaloids known for their diverse biological activities. Research focusing on the stereoselective construction of this scaffold is significant due to its relevance in developing biologically active compounds. Various methodologies have been developed to achieve stereochemical control in the construction of this structure, highlighting its potential in the synthesis of bioactive molecules (Rodríguez et al., 2021).
Synthesis Methodologies
Efficient synthesis routes for azabicyclo[3.2.1]octane derivatives, such as 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane), have been developed, showcasing the versatility of this scaffold in chemical synthesis. These methodologies not only allow the creation of the core structure but also facilitate the synthesis of various substituted analogues, demonstrating the adaptability of this compound in synthetic chemistry (Singh et al., 2007).
Lewis Acid Catalyzed Transformations
The compound's structure is amenable to Lewis acid catalyzed [3+2] cycloadditions, allowing the synthesis of imine-functionalized cyclopentanes and pyrrolidine derivatives. This showcases its utility in the creation of complex molecules with potential pharmaceutical relevance (Verma & Banerjee, 2017).
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis routes have been established for the creation of 8-oxabicyclo[3.2.1]octane derivatives. These methodologies emphasize the potential of this compound in enantioselective synthesis, a crucial aspect of medicinal chemistry (Ishida et al., 2010).
Synthetic Utility in Medicinal Chemistry
The compound's scaffold has been utilized in the synthesis of scopine derivatives, indicating its significance in the development of compounds with potential medicinal properties. These derivatives exhibit a range of biological activities, making the scaffold a valuable entity in drug discovery (Vlasova et al., 2006).
Properties
IUPAC Name |
(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NOS/c22-19(20(9-1-2-10-20)18-4-3-11-23-18)21-16-7-8-17(21)13-15(12-16)14-5-6-14/h3-4,11,16-17H,1-2,5-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBKHJUGRVGZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3C4CCC3CC(=C5CC5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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